

A Technical Guide to the Natural Analogs of Thioviridamide and Their Producing Strains

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Compound of Interest

Compound Name: Thioviridamide

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Introduction

Thioviridamide, a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from *Streptomyces olivoviridis*, has garnered significant attention in the scientific community due to its potent cytotoxic activity against various cancer cell lines. Its unique structure, characterized by multiple thioamide bonds and an S-(2-aminovinyl)-cysteine (AviCys) moiety, presents a compelling scaffold for the development of novel anticancer therapeutics. The exploration of its natural analogs has revealed a family of structurally diverse compounds with often enhanced and more selective biological activities. This technical guide provides an in-depth overview of the known natural analogs of **thioviridamide**, their producing microbial strains, a compilation of their biological activities, detailed experimental protocols for their production and evaluation, and a summary of their biosynthetic pathways.

Natural Analogs of Thioviridamide and Producing Strains

Genome mining efforts have led to the discovery of several natural analogs of **thioviridamide**, each with unique structural modifications and produced by different bacterial strains. These discoveries highlight the biosynthetic plasticity of the underlying gene clusters and offer a rich source of novel chemical entities for drug discovery.

Natural Analog	Producing Strain(s)	Key Structural Differences from Thioviridamide
Thioholgamide A & B	Streptomyces malaysiense MUSC 136T (DSM 100712)[1] [2]	Amino acid substitutions, N-terminal pyruvyl moiety, one fewer thioamide bond.[1]
Thioalbamide	Amycolatopsis alba DSM 44262[3][4]	N-terminal lactyl moiety, three noncontiguous thioamide linkages.[5]
Thiostreptamide S4	Streptomyces sp. NRRL S-4, Streptomyces sp. NRRL S-15[3][6]	N-terminal pyruvyl group, four noncontiguous thioamide linkages.[5][6]
Thiostreptamide S87	Streptomyces sp. NRRL S-87[3][6]	N-terminal pyruvyl group, four thioamide linkages.[5][6]
Neothioviridamide	Streptomyces sp. MSB090213SC12 (heterologous expression)[7]	Polythioamide cyclic peptide with strong cytotoxicity.[7]
JBIR-140	Heterologous expression of thioviridamide BGC in Streptomyces avermitilis SUKA17	N-terminal lactyl moiety.[5]

Quantitative Biological Activity

The natural analogs of **thioviridamide** exhibit a range of cytotoxic activities against various cancer cell lines, with some demonstrating improved potency and selectivity compared to the parent compound. The following table summarizes the available quantitative data.

Compound	Cell Line	IC50 Value	Reference
Thioviridamide	Ad12-3Y1 (adenovirus E1A-transformed rat fibroblasts)	3.9 ng/mL	[8]
E1A-3Y1 (adenovirus E1A-transformed rat fibroblasts)	32 ng/mL	[8]	
Thioholgamide A	HCT-116 (human colon carcinoma)	30 nM	[1][9]
HCT-116 (human colon carcinoma)	176 nM	[10]	
Huh7 (human hepatoma)	141 nM	[10]	
MCF7 (human breast adenocarcinoma)	480 nM	[10]	
A549 (human lung carcinoma)	1.16 μ M	[10]	
RIL175	157 nM	[10]	
Thioalbamide	Breast Cancer Cell Lines	48 - 72 nM	[5]
MCF 10A (non-tumor breast epithelial)	> 6-fold higher than cancer cells	[4][5]	
Neothioviridamide	SKOV-3 (human ovarian adenocarcinoma)	Moderate cytotoxicity	[7]
Meso-1 (malignant pleural mesothelioma)	Moderate cytotoxicity	[7]	
Jurkat (immortalized human T lymphocyte)	Moderate cytotoxicity	[7]	

Experimental Protocols

Fermentation for Production of Thioviridamide Analogs

A solid version of bottromycin production medium (BPM) has been successfully used for the production of various **thioviridamide**-like molecules.[\[5\]](#)

Bottromycin Production Medium (BPM) Composition (per liter):

- Glucose: 10 g
- Soluble Starch: 15 g
- Soy Flour: 5 g
- Yeast Extract: 4 g
- NaCl: 2 g
- CaCO_3 : 2 g
- Agar: 20 g (for solid medium)
- Distilled Water: 1 L
- Adjust pH to 7.2 before autoclaving.

Fermentation Protocol:

- Prepare the solid BPM in petri dishes or flasks.
- Inoculate the agar surface with a fresh culture of the producing strain.
- Incubate at 28-30°C for 7-10 days.

Isolation and Purification

The following is a general protocol for the isolation and purification of **thioviridamide** analogs from solid fermentation cultures.

- Extraction:
 - The solid agar culture is macerated and extracted with an organic solvent such as ethyl acetate or methanol.[5] Acetone has also been used, but it can lead to the formation of artifacts at the N-terminus of the molecule.[5]
 - The organic extract is then concentrated under reduced pressure.
- Chromatographic Purification:
 - Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of chloroform and methanol.
 - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the target compounds are further purified by RP-HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO_2 humidified atmosphere.
- Compound Treatment: Prepare serial dilutions of the purified **thioviridamide** analogs in culture medium. Add 100 μL of the compound solutions to the respective wells and incubate for 48-72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C .
- Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the IC_{50} value, which is the concentration of the compound that inhibits cell growth by 50%.

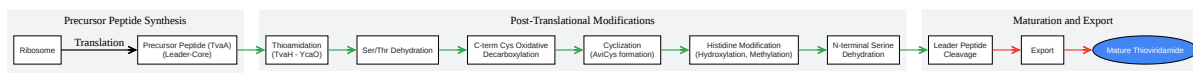
Biosynthesis of Thioviridamide and its Analogs

Thioviridamide and its analogs are RiPPs, meaning they are derived from a ribosomally synthesized precursor peptide that undergoes extensive post-translational modifications. The biosynthetic gene cluster (BGC) for **thioviridamide**, designated as the *tva* cluster, has been identified in *S. olivoviridis*.^{[3][6]} Homologous gene clusters are responsible for the production of the various analogs.

The key biosynthetic steps include:

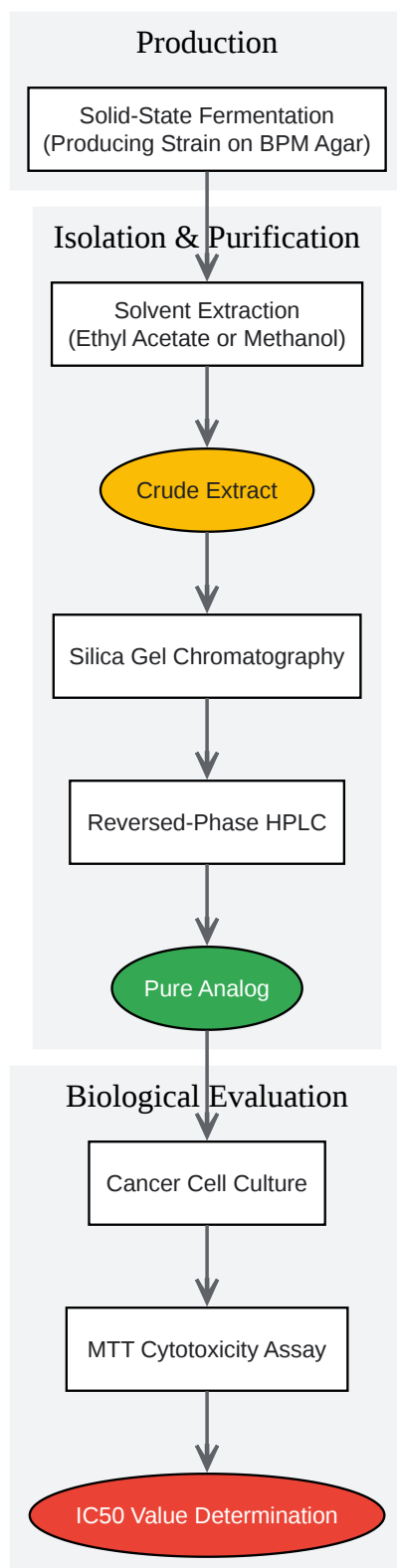
- **Thioamidation:** The conversion of backbone amide bonds to thioamide bonds is a hallmark of this class of compounds. This transformation is catalyzed by a YcaO superfamily protein (TvaH) in an ATP-dependent manner.^[3]
- **Formation of S-(2-aminovinyl)-cysteine (AviCys):** This unusual macrocyclic structure is formed through the dehydration of a serine or threonine residue to a dehydroamino acid, followed by the oxidative decarboxylation of a C-terminal cysteine and subsequent cyclization.
- **N-terminal Modification:** The N-terminal pyruvyl or lactyl moieties are derived from an N-terminal serine residue through dehydration and, in the case of the lactyl group, subsequent reduction.^[5]
- **Other Modifications:** The BGCs often contain genes for other modifications, such as hydroxylation and methylation of amino acid residues.

Visualizations



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Simplified workflow for the biosynthesis of **thioviridamide**.



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General experimental workflow for **thioviridamide** analog discovery.

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